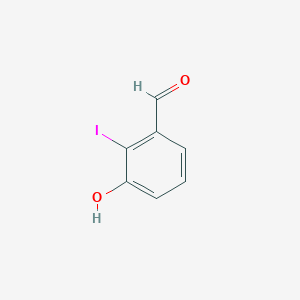

3-羟基-2-碘苯甲醛

描述

3-Hydroxy-2-iodobenzaldehyde is a compound that is structurally related to various other benzaldehyde derivatives, which have been extensively studied due to their importance in synthetic chemistry. These compounds often serve as precursors or intermediates in the synthesis of more complex molecules, including polymers and biologically active compounds .

Synthesis Analysis

The synthesis of 3-hydroxy-2-iodobenzaldehyde-related compounds can be complex, involving multiple steps and various conditions. For instance, the synthesis of oligo-3-hydroxybenzaldehyde was investigated using oxidative polycondensation, which did not proceed in acidic or organic media but was successful in an aqueous alkaline medium with hydrogen peroxide . Similarly, the synthesis of isotopically labeled 2,3-dihydroxy-4-methoxybenzaldehyde involved a multi-step process starting from a non-aromatic precursor . Additionally, the synthesis of 3-benzoylcoumarins and coumarin-3-carbaldehydes from 2-hydroxybenzaldehydes under esterification conditions has been reported .

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives, including those with iodine substituents, has been characterized using various spectroscopic techniques and theoretical calculations. For example, the structure of 3-iodobenzaldehyde was examined using FT-IR, Raman, X-ray diffraction, and density functional theory (DFT) methods . These studies provide insights into the conformational preferences and electronic properties of the molecules, which are crucial for understanding their reactivity and interactions in chemical reactions.

Chemical Reactions Analysis

Benzaldehyde derivatives undergo a range of chemical reactions, often facilitated by the presence of functional groups such as hydroxyl and aldehyde. The halogenation of 3-hydroxybenzaldehyde, for instance, has been used to produce monohalogenated derivatives that are valuable synthons for Suzuki-type coupling reactions . Additionally, the alkylation of 2,3-dihydroxybenzaldehyde has been performed to produce precursors for SalEn-type complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are influenced by their molecular structure and substituents. The oligomer derived from 3-hydroxybenzaldehyde exhibited solubility in polar organic solvents and showed significant thermal stability, with a weight loss of 5% at 231°C and 50% at temperatures greater than 1000°C . The introduction of iodine into the benzaldehyde framework can significantly affect the compound's properties, as seen in the detailed analysis of 3-iodobenzaldehyde . The conversion of 3-hydroxybenzaldehyde into its oxyanion form also results in notable spectral and structural changes, which can be studied using IR spectroscopy and computational methods .

科学研究应用

晶体结构和分子相互作用

研究已经证明了3-羟基-2-碘苯甲醛在理解分子相互作用方面的重要性,例如C-H...O氢键和碘-硝基相互作用,这些相互作用有助于复杂分子结构的形成。例如,对类似化合物2-羟基-3-碘-5-硝基苯甲醛的研究突出了它在通过氢键和芳香π-π堆积相互作用连接的片状结构中的作用,为分子组装的设计提供了宝贵的见解(Garden et al., 2004)。

合成和磁性能

该化合物还可作为合成具有潜在应用于材料科学的复杂分子的前体。例如,其衍生物已被用于合成一种五核Mn(III)团簇,该团簇表现出反铁磁性能,并且是单分子磁体(SMM)行为的候选物,表明其在新磁性材料开发中的实用性(Bikas et al., 2020)。

卤代和铃木偶联

对3-羟基苯甲醛的卤代产物,与3-羟基-2-碘苯甲醛密切相关,已被探索其在铃木偶联反应中的实用性。这表明了该化合物在合成有机化学中的价值,特别是在取代联苯的制备中展示了其作为更复杂有机分子的构建块的多功能性(Blasco et al., 2017)。

光谱学和理论研究

对3-碘苯甲醛的详细光谱学和理论研究提供了关于其结构特征以及卤原子对分子构象的影响的见解。这些研究涉及FT-IR、拉曼和密度泛函理论(DFT)等技术,有助于更深入地了解该化合物的物理和化学性质,这些性质对其在各种科学领域的应用至关重要(Kumar et al., 2015)。

催化和合成应用

3-羟基-2-碘苯甲醛在催化和合成中发挥着至关重要的作用,展示了它在创建用于Heck和铃木偶联等反应的高活性催化剂方面的潜力。这些应用突显了该化合物在增强化学合成过程的效率和可持续性方面的重要性(Rocaboy & Gladysz, 2003)。

安全和危害

3-Iodobenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Relevant Papers Several papers were found during the search. One paper discusses the iodination and bromination products of 3-Hydroxybenzaldehyde . Another paper presents a practical iodination of aromatic compounds using iodine and iodic acid . These papers could provide further insights into the properties and potential applications of 3-Hydroxy-2-iodobenzaldehyde.

属性

IUPAC Name |

3-hydroxy-2-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO2/c8-7-5(4-9)2-1-3-6(7)10/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVNZDENKIAOMBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80466584 | |

| Record name | 3-Hydroxy-2-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-2-iodobenzaldehyde | |

CAS RN |

62672-58-6 | |

| Record name | 3-Hydroxy-2-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。